depudecin
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Overview
Description
Depudecin is a naturally occurring polyketide compound isolated from the fungus Alternaria brassicicola. It is known for its unique structure, which includes an 11-carbon chain with two epoxides and six stereogenic centers . This compound functions as a histone deacetylase (HDAC) inhibitor, making it a compound of interest in various scientific fields, particularly in cancer research due to its potential anti-cancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Depudecin is biosynthesized by fungi through a series of enzymatic reactions. Other enzymes involved include monooxygenases, which are responsible for the epoxidation or hydroxylation of the compound .
Industrial Production Methods
Currently, this compound is primarily produced through fermentation processes involving the cultivation of fungi such as Alternaria brassicicola and Fusarium langsethiae . The production involves optimizing the growth conditions of these fungi to maximize the yield of this compound.
Chemical Reactions Analysis
Types of Reactions
Depudecin undergoes various chemical reactions, including:
Oxidation: The epoxide groups in this compound can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl groups in this compound can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include various epoxide derivatives and hydroxyl-substituted compounds, which can have different biological activities .
Scientific Research Applications
Depudecin has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying polyketide biosynthesis and enzymatic reactions.
Biology: this compound is studied for its role in fungal metabolism and its effects on other organisms.
Medicine: As an HDAC inhibitor, this compound has potential therapeutic applications in cancer treatment.
Mechanism of Action
Depudecin exerts its effects primarily through the inhibition of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more condensed chromatin structure and reduced gene expression . By inhibiting HDACs, this compound promotes a more relaxed chromatin structure, allowing for increased gene expression. This mechanism is particularly important in cancer therapy, as it can lead to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Depudecin is unique due to its specific structure and dual epoxide groups. Similar compounds include:
Trichostatin A: Another HDAC inhibitor with a different structure but similar biological activity.
Vorinostat: A synthetic HDAC inhibitor used in cancer therapy.
HC Toxin: A chemically unrelated HDAC inhibitor produced by the fungus Cochliobolus carbonum.
These compounds share the common feature of HDAC inhibition but differ in their chemical structures and specific biological activities.
Properties
IUPAC Name |
1-[3-[2-[3-(1-hydroxyethyl)oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-3-7(13)11-9(15-11)5-4-8-10(14-8)6(2)12/h3-13H,1H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVJMFOLJOOWFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(O1)C=CC2C(O2)C(C=C)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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